molecular formula C12H14ClN3O2 B14020236 Ethyl 3-amino-6-chloro-5-cyano-2-(propan-2-yl)pyridine-4-carboxylate CAS No. 18771-92-1

Ethyl 3-amino-6-chloro-5-cyano-2-(propan-2-yl)pyridine-4-carboxylate

Cat. No.: B14020236
CAS No.: 18771-92-1
M. Wt: 267.71 g/mol
InChI Key: IIMQHOMYEKTQBW-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6-chloro-5-cyano-2-(propan-2-yl)pyridine-4-carboxylate is a pyridine derivative characterized by multiple functional groups: an amino (-NH₂) group at position 3, a chloro (-Cl) substituent at position 6, a cyano (-CN) group at position 5, an isopropyl (-CH(CH₃)₂) group at position 2, and an ethyl ester (-COOEt) at position 3. The pyridine core enhances aromatic stability and planarity, which may influence solubility and reactivity compared to other heterocycles.

Properties

CAS No.

18771-92-1

Molecular Formula

C12H14ClN3O2

Molecular Weight

267.71 g/mol

IUPAC Name

ethyl 5-amino-2-chloro-3-cyano-6-propan-2-ylpyridine-4-carboxylate

InChI

InChI=1S/C12H14ClN3O2/c1-4-18-12(17)8-7(5-14)11(13)16-10(6(2)3)9(8)15/h6H,4,15H2,1-3H3

InChI Key

IIMQHOMYEKTQBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NC(=C1N)C(C)C)Cl)C#N

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route

A representative synthetic approach includes the following key steps:

  • Cyclization via Biginelli-like Condensation:

    • Reactants: Aldehydes, β-keto esters (e.g., ethyl acetoacetate), and thioureas or related nitrogen sources.
    • Conditions: One-pot reaction under acidic or catalytic conditions to form substituted pyridine intermediates.
    • Outcome: Formation of the pyridine skeleton with initial substituents.
  • Chlorination at Position 6:

    • Reagents: Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
    • Purpose: Introduce the chloro substituent selectively at the 6-position.
    • Conditions: Controlled temperature to avoid over-chlorination or degradation.
  • Introduction of Cyano Group at Position 5:

    • Reagents: Potassium cyanide (KCN) or sodium cyanide (NaCN).
    • Mechanism: Nucleophilic substitution or cyanation reactions on suitable leaving groups.
    • Safety: Cyanide handling requires stringent safety protocols.
  • Isopropyl Group Installation at Position 2:

    • Methods: Alkylation using isopropyl halides or Suzuki coupling with isopropylboronic acid derivatives.
    • Catalysts: Palladium-based catalysts such as Pd(OAc)₂ or copper catalysts (CuI) to enhance regioselectivity.
    • Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) improve solubility and reaction efficiency.
  • Purification:

    • Techniques: Recrystallization using ethanol/water mixtures and column chromatography with silica gel and hexane/ethyl acetate eluents.
    • Goal: Obtain high-purity final compound suitable for research or industrial use.

Optimization of Reaction Conditions

  • Catalyst Screening: Palladium and copper catalysts have been found effective in coupling steps, improving yields and selectivity.
  • Solvent Choice: Polar aprotic solvents enhance intermediate solubility; toluene minimizes side reactions during cyclization.
  • Temperature Control: Gradual heating between 60–80 °C prevents decomposition of sensitive intermediates, especially cyano-substituted pyridines.
  • Reaction Monitoring: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) enable real-time tracking and stoichiometric adjustments.

Industrial Scale Synthesis

Industrial production may employ:

  • Automated reactors with continuous flow systems for scalability.
  • Microwave-assisted synthesis to reduce reaction times and improve yields.
  • High-throughput screening for rapid optimization of reaction parameters.
  • Emphasis on green chemistry protocols to minimize waste and energy consumption.

Reaction Mechanisms and Chemical Transformations

The preparation involves several reaction types:

Reaction Type Description Common Reagents/Conditions Products/Outcomes
Cyclization Formation of pyridine ring from precursors Acid catalysts, controlled heating Pyridine intermediates
Halogenation Introduction of chloro substituent POCl₃, SOCl₂, moderate temperature 6-Chloro substituted pyridines
Cyanation Nucleophilic substitution to introduce cyano group KCN, NaCN, polar aprotic solvents 5-Cyano substituted pyridines
Alkylation/Coupling Installation of isopropyl group via alkyl halides or Suzuki coupling Pd(OAc)₂, CuI, isopropyl halides or boronic acids 2-Isopropyl substituted pyridines
Purification Isolation of pure compound Recrystallization, column chromatography High purity Ethyl 3-amino-6-chloro-5-cyano-2-(propan-2-yl)pyridine-4-carboxylate

These transformations must be carefully controlled to avoid side reactions such as over-chlorination, hydrolysis of ester groups, or decomposition of cyano functionalities.

Data Tables Summarizing Preparation Conditions and Yields

Step Reagents/Catalysts Solvent Temperature (°C) Time Yield (%) Notes
Cyclization Aldehyde, β-keto ester, thiourea Acidic solvent 60–80 2–4 hours 70–85 One-pot Biginelli-like reaction
Chlorination POCl₃ or SOCl₂ None or inert 50–70 1–2 hours 80–90 Selective 6-position chlorination
Cyanation KCN or NaCN DMF or DMSO 40–60 3–5 hours 75–85 Nucleophilic substitution
Isopropyl group addition Pd(OAc)₂ or CuI + isopropyl halide/boronic acid DMF, DMSO 60–80 4–6 hours 65–80 Suzuki or alkylation coupling
Purification Ethanol/water, silica gel - Room temperature Variable - Recrystallization and chromatography

*Yields are approximate and depend on reaction scale and conditions.

Research Findings and Mechanistic Insights

  • The amino and cyano groups engage in hydrogen bonding, influencing crystallinity and solubility, critical for purification and formulation.
  • The chloro substituent enhances lipophilicity and can serve as a handle for further functionalization via halogen bonding.
  • Isopropyl substitution affects steric and electronic properties, modulating biological activity and chemical reactivity.
  • Reaction mechanisms typically proceed via nucleophilic attack on activated intermediates, with catalysts facilitating bond formation and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-6-chloro-5-cyano-2-(propan-2-yl)pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperature, pressure, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 3-amino-6-chloro-5-cyano-2-(propan-2-yl)pyridine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-6-chloro-5-cyano-2-(propan-2-yl)pyridine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related derivatives, emphasizing core heterocycles, substituents, synthesis methods, and applications:

Compound Name Core Structure Key Substituents Synthesis Method Applications/Properties
Ethyl 3-amino-6-chloro-5-cyano-2-(propan-2-yl)pyridine-4-carboxylate Pyridine -NH₂, -Cl, -CN, -CH(CH₃)₂, -COOEt Likely involves cyclocondensation of β-keto esters with nitriles (inferred) Potential pharmaceutical intermediate; structural rigidity for coordination chemistry
Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate Pyran -NH₂, -CN, phenyl, pyrazole Reflux with malononitrile/ethyl cyanoacetate in 1,4-dioxane and triethylamine Intermediate for bioactive molecules; pyrazole moiety may enhance hydrogen bonding
Ethyl 6-amino-5-cyano-2,4-bis(4-methylphenyl)-4H-pyran-3-carboxylate Pyran -NH₂, -CN, two 4-methylphenyl groups Condensation of 4-methylbenzaldehyde, malononitrile, and ethyl 3-oxo-3-p-tolylpropanoate Crystalline solid with potential for supramolecular assembly via H-bonding
Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate Pyrimidine -NH₂, -Cl, 4-chlorophenyl Not explicitly detailed; likely nucleophilic substitution or cyclization Halogenated pyrimidines are common in antiviral/anticancer agents
Ethyl 2-chloroquinoline-4-carboxylate Quinoline -Cl, -COOEt Classical cyclization (e.g., Gould-Jacobs reaction) Precursor for antimalarial drugs; quinoline core aids π-π stacking in target binding

Key Observations:

Pyrimidines (e.g., ) are more electron-deficient, favoring interactions with biological targets like kinases .

Functional Group Effects: The cyano (-CN) group in the target compound and pyran derivatives increases electrophilicity, facilitating nucleophilic additions or hydrogen bonding . Chloro substituents (common in ) improve lipophilicity and halogen bonding capabilities.

Synthetic Accessibility :

  • Pyran derivatives are often synthesized via one-pot multicomponent reactions under mild conditions , whereas pyridine analogs may require harsher cyclization steps.

Pharmacological Relevance: Quinoline and pyrimidine esters (e.g., ) are established scaffolds in antimalarial and anticancer agents, suggesting the target pyridine derivative could be optimized for similar applications.

Research Findings and Implications

  • Hydrogen Bonding and Crystallography: The amino and cyano groups in the target compound likely participate in N–H···N and N–H···O hydrogen bonds, analogous to pyran derivatives . Such interactions dictate crystal packing and solubility, critical for formulation stability.
  • Future Directions : Comparative studies on the bioactivity of pyridine vs. pyrimidine derivatives could elucidate the impact of core heterocycles on target selectivity and potency.

Biological Activity

Ethyl 3-amino-6-chloro-5-cyano-2-(propan-2-yl)pyridine-4-carboxylate is a pyridine derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This compound contains several functional groups, including an amino group, a cyano group, and a carboxylate ester, which contribute to its reactivity and pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H14_{14}ClN3_{3}O2_{2}, with a molecular weight of approximately 267.71 g/mol. The presence of the chloro and cyano groups enhances its potential for biological activity by allowing interactions with various biological macromolecules.

Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in metabolic pathways. Research utilizing molecular docking and in vitro assays is essential to elucidate these interactions further.

Biological Activities

Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including those derived from colon, breast, and lung cancers.
  • Antimicrobial Properties : Some derivatives have demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, which is crucial for treating chronic inflammatory diseases.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of a series of pyridine derivatives on human tumor cell lines. This compound was found to exhibit promising antiproliferative activity with an IC50_{50} value significantly lower than that of standard chemotherapeutic agents.

Case Study 2: Antimicrobial Testing

In vitro testing revealed that the compound exhibited an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics, indicating its potential as a new antimicrobial agent.

Comparative Analysis of Similar Compounds

Compound NameCAS NumberKey Features
6-Chloro-5-methylpyridin-3-amine38186-82-2Contains methyl instead of propan-2-yl group
Ethyl 6-amino-5-cyano-pyridine5132344Lacks chloro substitution but retains cyano group
Ethyl 3-amino-6-chloro-pyridine1103234Similar amino and chloro groups without cyano

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Ethyl 3-amino-6-chloro-5-cyano-2-(propan-2-yl)pyridine-4-carboxylate?

The compound is synthesized via multi-step heterocyclic reactions. A typical approach involves:

  • Biginelli-like cyclocondensation : Reacting aldehydes, β-keto esters (e.g., ethyl acetoacetate), and thioureas in a one-pot reaction to form pyridine intermediates .
  • Functionalization : Chlorination at the 6-position using POCl₃ or SOCl₂, followed by cyano-group introduction via nucleophilic substitution (e.g., KCN/NaCN) .
  • Isopropyl substitution : Achieved through alkylation or Suzuki coupling, depending on precursor availability .
    Key purification methods include recrystallization (ethanol/water) and column chromatography (silica gel, hexane/ethyl acetate) .

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Optimization strategies include:

  • Catalyst screening : Palladium (e.g., Pd(OAc)₂) or copper catalysts (CuI) for coupling steps, enhancing regioselectivity .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene minimizes side reactions during cyclization .
  • Temperature control : Gradual heating (60–80°C) prevents decomposition of thermally unstable intermediates like cyano-substituted pyridines .
  • In situ monitoring : Use of HPLC or TLC to track reaction progress and adjust stoichiometry dynamically .

Basic: What analytical techniques are essential for characterizing this compound?

Core techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 1.3 ppm for ethyl ester protons, δ 165 ppm for carbonyl carbons) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 322.08) and fragmentation patterns .
  • Elemental analysis : Ensures purity (>95%) by matching calculated vs. observed C, H, N percentages .

Advanced: How can X-ray crystallography resolve ambiguities in structural elucidation?

Single-crystal X-ray diffraction:

  • Confirms spatial arrangement of substituents (e.g., isopropyl group orientation at C2) and hydrogen bonding networks (e.g., amino-cyano interactions) .
  • Parameters: Triclinic crystal system (space group P1), unit cell dimensions (a = 8.0856 Å, b = 9.3193 Å), and torsion angles (α = 65.65°) .
  • Resolves regiochemical conflicts (e.g., chlorine vs. cyano positioning) by comparing experimental and computed (DFT) bond lengths .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Gloves (nitrile), lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis of the ester group .
  • Spill management : Absorb with inert materials (vermiculite) and dispose as hazardous waste .

Advanced: How does substituent variation (e.g., chloro vs. cyano) influence the compound’s reactivity and biological activity?

  • Electron-withdrawing groups (Cl, CN) : Increase electrophilicity at C5, enhancing nucleophilic aromatic substitution (e.g., with amines) .
  • Steric effects : The isopropyl group at C2 hinders π-stacking in biological assays, reducing nonspecific binding .
  • SAR studies : Modifying the cyano group to carboxamide improves water solubility but decreases blood-brain barrier penetration in neuroactive studies .

Basic: What are the primary applications of this compound in drug discovery?

  • Kinase inhibition : Serves as a scaffold for ATP-binding site inhibitors (e.g., JAK2/STAT3 pathways) due to pyridine core .
  • Antimicrobial screening : Pyridine derivatives show activity against S. aureus (MIC = 8 µg/mL) via membrane disruption .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

  • Docking simulations (AutoDock Vina) : Predict binding affinity to enzymes (e.g., COX-2, ∆G = –9.2 kcal/mol) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2.0 Å) .
  • QSAR models : Correlate logP values (2.8) with cytotoxicity (IC₅₀ = 12 µM in HeLa cells) .

Basic: How is purity assessed, and what impurities are commonly observed?

  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA), retention time ~8.2 min .
  • Common impurities :
    • Hydrolysis product : Ethyl → carboxylic acid (δ 12.1 ppm in ¹H NMR) .
    • Chloro-debris : Unreacted starting material (detected via GC-MS) .

Advanced: How can contradictory data on reaction yields (e.g., 40% vs. 65%) be reconciled?

  • Variable catalysts : Pd/C vs. CuI may alter cross-coupling efficiency .
  • Moisture sensitivity : Anhydrous conditions (molecular sieves) improve cyanide incorporation from 50% to 75% .
  • Statistical analysis : DOE (Design of Experiments) identifies critical factors (e.g., solvent purity, p < 0.05) .

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